molecular formula C11H16ClF2NO B1432739 1-(3,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride CAS No. 1864058-01-4

1-(3,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride

Cat. No.: B1432739
CAS No.: 1864058-01-4
M. Wt: 251.7 g/mol
InChI Key: FPDITBILCHTPED-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride is a useful research compound. Its molecular formula is C11H16ClF2NO and its molecular weight is 251.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorinated Amino Acids Synthesis

Fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, are valuable for their unique physicochemical properties and potential therapeutic applications. A study by Pigza et al. (2009) described the stereoselective synthesis of these amino acids starting from 4,4,4-trifluoro-3-methylbutanoic acid, highlighting the importance of fluorinated intermediates in medicinal chemistry and drug design (Pigza, Quach, & Molinski, 2009).

Anticancer Agents Development

The synthesis and biological evaluation of novel antineoplastic agents, including hydrochloride derivatives, have been reported. Pettit et al. (2003) synthesized 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride derivative, demonstrating significant anticancer activity against a variety of human and animal cancer cell lines (Pettit, Anderson, Herald, Jung, Lee, Hamel, & Pettit, 2003).

Analytical Chemistry Applications

In analytical chemistry, the potentiometric titration of primary amines, including 1-aminobutane and 3-amino-1-phenylbutane, in non-aqueous solvents such as toluene, has been explored. This research by Kocaoba et al. (2008) highlights the utility of such chemical entities in developing methodologies for the quantitative analysis of weak bases in different solvents (Kocaoba, Aydogan, & Afşar, 2008).

Biochemical Analysis

Biochemical Properties

1-(3,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor involved in the regulation of food intake and mood . The nature of these interactions includes binding to the receptor, which can inhibit or activate downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in mouse models, this compound has been shown to affect neurogenesis in the dentate gyrus, a region of the brain associated with memory and learning . Additionally, it has been observed to have anxiolytic and antidepressant-like effects, indicating its potential impact on cell signaling pathways related to mood regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to MCHR1, inhibiting its activity and thereby modulating the associated signaling pathways . This inhibition can lead to changes in gene expression and enzyme activity, contributing to its observed effects on cellular functions and behaviors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, chronic administration of this compound in mouse models has been shown to stimulate the proliferation of progenitor cells in the dentate gyrus . The efficacy of the compound in certain tests, such as the novelty suppressed feeding test, remains consistent even with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anxiolytic and antidepressant-like effects, while higher doses may lead to adverse effects . The threshold for these effects is crucial for determining the optimal dosage for therapeutic applications.

Properties

IUPAC Name

1-(3,4-difluorophenoxy)-3-methylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO.ClH/c1-7(2)11(14)6-15-8-3-4-9(12)10(13)5-8;/h3-5,7,11H,6,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDITBILCHTPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(COC1=CC(=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.